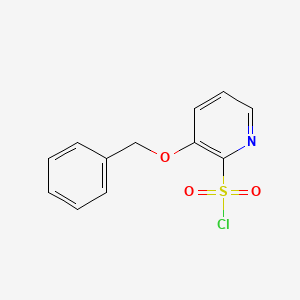

3-(Benzyloxy)pyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGUZBQMGLOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696018 | |

| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-11-2 | |

| Record name | 3-(Phenylmethoxy)-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)pyridine-2-sulfonyl chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride

Introduction and Strategic Imperatives

This compound is a key heterocyclic building block, pivotal in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactive sulfonyl chloride moiety, which serves as an efficient handle for introducing the substituted pyridylsulfonamide pharmacophore through reactions with primary and secondary amines. This guide, intended for researchers and professionals in drug development, provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate. We will delve into the strategic considerations underpinning the chosen synthetic route, the mechanistic rationale for each transformation, and a detailed, self-validating experimental procedure.

Retrosynthetic Analysis and Strategy Selection

A direct, single-step synthesis of this compound is not readily achievable. Therefore, a multi-step approach commencing from commercially available precursors is necessary. The chosen strategy prioritizes robust, high-yielding reactions and avoids hazardous reagents where possible.

The core of our synthetic strategy involves the initial preparation of a key intermediate, 3-(benzyloxy)pyridine-2-thiol, followed by its direct oxidative chlorination to the target sulfonyl chloride. This pathway offers superior control and avoids the harsh conditions often associated with direct sulfonation of the pyridine ring.

The overall synthetic workflow is depicted below:

Figure 1: Proposed Synthetic Workflow.

Part I: Synthesis of Key Intermediate: 3-(Benzyloxy)pyridine-2-thiol

This section details the preparation of the crucial thiol intermediate. The protocol begins with the protection of 3-hydroxypyridine, followed by the introduction of the thiol group at the 2-position. While direct sulfonation of pyridines is possible, it often requires harsh conditions and can lead to poor regioselectivity. A more controlled approach involves the introduction of a thiol, which can then be cleanly oxidized.

Step 1: Synthesis of 3-(Benzyloxy)pyridine

The initial step involves the protection of the hydroxyl group of 3-hydroxypyridine as a benzyl ether. This is a standard Williamson ether synthesis, which proceeds reliably and in high yield.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add a solution of 3-hydroxypyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 3-(benzyloxy)pyridine as a pure compound.

Step 2: Synthesis of 3-(Benzyloxy)pyridine-2-thiol

Introducing a thiol group onto the pyridine ring can be accomplished through several methods. A robust method adapted from the synthesis of pyridine-3-thiols involves a copper-catalyzed reaction of an iodo-pyridine with a sulfur donor, followed by hydrolysis.[1] We will adapt this concept for the 2-position.

Experimental Protocol:

-

Thioester Formation: In a reaction vessel, combine the 2-iodo-3-(benzyloxy)pyridine intermediate (1.0 equivalent), copper(I) iodide (CuI, 0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and thiobenzoic acid (1.2 equivalents) in a suitable solvent such as toluene.[1]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 equivalents), and heat the mixture under an inert atmosphere at 80-100 °C for 12-16 hours.[1]

-

After cooling, the reaction mixture is worked up and purified by chromatography to isolate the intermediate S-(3-(benzyloxy)pyridin-2-yl) benzothioate.[1]

-

Hydrolysis: The isolated thiobenzoate is dissolved in methanol. An excess of a base, such as potassium carbonate (K2CO3), is added, and the mixture is stirred at room temperature for 1-2 hours until hydrolysis is complete.[1]

-

Following an acidic workup to neutralize the base and protonate the thiolate, the product is extracted with an organic solvent.

-

The organic extracts are dried and concentrated to yield 3-(benzyloxy)pyridine-2-thiol, which may be used in the next step without further purification.

Part II: Core Protocol: Synthesis of this compound

The final step is the conversion of the synthesized thiol to the target sulfonyl chloride. Traditional methods often employ gaseous chlorine, which is hazardous and difficult to handle in a laboratory setting.[2] A superior and more modern approach utilizes a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2), which generates the active chlorinating species in situ.[3] This method is rapid, efficient, and proceeds under mild conditions.[3]

Causality and Mechanistic Rationale

The reaction proceeds via an oxidative chlorination mechanism. The thiol is first oxidized, likely to a disulfide intermediate. This is followed by further oxidation and reaction with the chlorinating species generated from H2O2 and SOCl2 to form the sulfonyl chloride. The use of H2O2 as the oxidant and SOCl2 as the chlorine source provides a highly reactive system that enables the conversion at room temperature in a very short time.[3]

Figure 2: Simplified Oxidative Chlorination Mechanism.

Experimental Protocol: Oxidative Chlorination

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Hydrogen peroxide is a strong oxidizer. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(benzyloxy)pyridine-2-thiol (1.0 equivalent) in a suitable solvent like dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) to the stirred solution.[3]

-

Following the H2O2 addition, add thionyl chloride (SOCl2, 1.0-1.2 equivalents) dropwise via a syringe, ensuring the temperature remains below 10 °C.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically very fast, often completing within minutes.[3]

-

Monitor the reaction by TLC until the starting thiol is fully consumed.

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate (NaHCO3) solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature to avoid degradation of the product.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by careful chromatography on silica gel, though its reactive nature necessitates rapid handling.

Quantitative Data Summary

The following table provides an overview of the stoichiometry for the key transformation step.

| Reagent | Step 4: Oxidative Chlorination | Molar Equiv. | Purpose |

| 3-(Benzyloxy)pyridine-2-thiol | Starting Material | 1.0 | Substrate |

| Hydrogen Peroxide (30% aq.) | Oxidizing Agent | 3.0 | Oxidant |

| Thionyl Chloride (SOCl2) | Chlorinating Agent | 1.0 - 1.2 | Chlorine Source |

| Dichloromethane (CH2Cl2) | Solvent | - | Reaction Medium |

Troubleshooting and Critical Considerations

-

Moisture Sensitivity: The sulfonyl chloride product is highly sensitive to moisture and will readily hydrolyze back to the corresponding sulfonic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used where specified.

-

Temperature Control: The oxidative chlorination step can be exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and ensure safety.

-

Product Stability: Pyridine sulfonyl chlorides can be unstable. It is recommended to use the product immediately in the subsequent reaction step or store it under an inert atmosphere at low temperatures for short periods.

-

Alternative Chlorinating Agents: While the H2O2/SOCl2 system is effective, other reagents can be used for the conversion of sulfonic acids or thiols to sulfonyl chlorides, such as phosphorus pentachloride (PCl5) or oxalyl chloride.[4][5][6] The choice of reagent may depend on substrate compatibility and available laboratory resources. For instance, reacting a pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent like chlorobenzene is a patented method to produce the corresponding sulfonyl chloride.[5]

Conclusion

This guide outlines a robust and reproducible multi-step synthesis for this compound. By employing a strategic sequence of a Williamson ether synthesis, a copper-catalyzed thiolation, and a modern oxidative chlorination protocol, the target compound can be prepared efficiently. The detailed experimental procedures and mechanistic insights provided herein are designed to empower researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

- US3218330A - Preparation of 3-hydroxypyridine.

- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

- US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

-

Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48. [Link]

- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.

-

ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 5. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Benzyloxy)pyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications

Abstract: 3-(Benzyloxy)pyridine-2-sulfonyl chloride is a bespoke chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional architecture, comprising a pyridine core, a benzyloxy substituent, and a highly reactive sulfonyl chloride group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, outlines a logical synthetic pathway, explores its reactivity, and discusses its potential applications, with a particular focus on drug discovery. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective handling, utilization, and strategic implementation of this valuable synthetic precursor.

Compound Identification and Core Physicochemical Properties

This compound is identified by the CAS Number 885277-11-2.[1] The strategic placement of the electron-withdrawing sulfonyl chloride group at the 2-position and the bulky, electron-donating benzyloxy group at the 3-position of the pyridine ring creates a unique electronic and steric environment that dictates its reactivity and potential applications.

Visualizing the Core Structure

A clear understanding of the molecule's geometry is fundamental to predicting its behavior in a reaction. The benzyloxy group provides steric hindrance around the sulfonyl chloride, which can influence the approach of nucleophiles.

Caption: General reaction scheme for sulfonamide synthesis.

The presence of the benzyloxy group at the 3-position may sterically hinder the approach of very bulky nucleophiles. Electronically, while the pyridine nitrogen is electron-withdrawing, the oxygen of the benzyloxy group can donate electron density into the ring system, potentially modulating the reactivity of the sulfonyl chloride, though the effect is generally secondary to the powerful electrophilicity of the S(VI) center.

Applications in Drug Discovery and Development

Pyridine sulfonyl chlorides are crucial building blocks in the synthesis of a wide range of therapeutic agents. T[2]he resulting sulfonamide linkage is a key structural motif found in numerous approved drugs, including diuretics, antibiotics, and protease inhibitors. This is because the sulfonamide group is a versatile hydrogen bond donor and acceptor and can act as a stable, non-hydrolyzable mimic of other functional groups.

While specific, publicly documented applications of this compound are not widespread, its structural features suggest high potential in several areas:

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. This compound allows for the introduction of a sulfonamide moiety that can be directed towards specific binding pockets within the ATP-binding site of a target kinase.

-

Proton Pump Inhibitors (PPIs): Related pyridine sulfonyl chlorides are key intermediates in the synthesis of modern PPIs like Vonoprazan (TAK-438), which are used to treat acid-related gastrointestinal disorders. T[3][4]he core structure of the title compound makes it a candidate for the development of novel agents in this class.

-

Antiviral and Antibacterial Agents: The sulfonamide group is a classic pharmacophore in anti-infective agents. This intermediate provides a route to novel substituted pyridyl sulfonamides for screening against various pathogens.

The benzyloxy group offers an additional vector for modification. It can be retained in the final molecule to interact with hydrophobic pockets in a biological target, or it can be deprotected (via hydrogenolysis) to reveal a hydroxyl group, which can then be used for further functionalization or as a key hydrogen bonding element.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care. Based on data from analogous compounds, it should be treated as a corrosive and potentially moisture-sensitive substance.

[5][6][7]* Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. W[7]ear chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield. *[8][6] Hazards:

- Skin and Eye Contact: Causes severe skin burns and eye damage. I[5][8]n case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [7][9] * Inhalation: May cause respiratory irritation. A[8][6]void breathing dust, fumes, or vapors. [7] * Reactivity with Water: Reacts with water, potentially violently, to liberate toxic and corrosive hydrogen chloride gas. E[7][9]nsure all glassware and solvents are dry before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. F[6][10]or long-term storage, refrigeration (2-8°C) is recommended to minimize decomposition. *[10] Spill & Disposal: In case of a spill, do not use water. A[7]bsorb with an inert, dry material and place in a suitable container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.

By adhering to these protocols, researchers can safely and effectively utilize this compound in their synthetic endeavors, unlocking its potential for the creation of novel and impactful molecules.

References

- Jubilant Ingrevia Limited. (2024, March 29).

- Google Patents. (CN112830892A). Synthesis method of pyridine-3-sulfonyl chloride.

- PubChem. Pyridine-2-sulfonyl Chloride (CID 3787675).

- Y-25142 | 3-BENZYLOXY-PYRIDINE-2-SULFONYL CHLORIDE. CAS 885277-11-2.

- Google Patents. (EP2963019B1). Method for producing pyridine-3-sulfonyl chloride.

- BLD Pharm. 2-(Benzyloxy)pyridine-3-sulfonyl chloride (CAS 1710750-55-2).

- Hyma Synthesis Pvt. Ltd. Company Profile.

- Sigma-Aldrich. (2025, November 6).

- Pyridine-3-sulfonyl chloride hydrochloride SAFETY D

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery.

- European Patent Office. (EP 2963019 B1). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.

- CymitQuimica. Pyridine-2-sulfonyl chloride (CAS 66715-65-9).

- ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE (CAS 66715-65-9).

- AK Scientific, Inc.

- Synthesis of sulfonyl chloride substr

- CookeChem. pyridine-2-sulfonylchloride, 95%, 66715-65-9.

- CAMEO Chemicals - NOAA. BENZENESULFONYL CHLORIDE.

- PubChem. 2,3-Bis(benzyloxy)pyridine (CID 18950229).

- Sigma-Aldrich. 3-Nitro-2-pyridinesulfenyl chloride (CAS 68206-45-1).

- Sigma-Aldrich. 3-Benzyloxypyridine (CAS 76509-17-6).

- MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.

- This compound, 95% Purity, C12H10ClNO3S, 100 mg.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. nbinno.com [nbinno.com]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Reactivity of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-(benzyloxy)pyridine-2-sulfonyl chloride, a key intermediate in medicinal chemistry. We will delve into its reactions with various nucleophiles, the underlying mechanistic principles, and provide practical experimental protocols.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring a pyridine ring activated by a sulfonyl chloride group and modulated by a benzyloxy substituent, allows for the creation of a diverse array of sulfonamide derivatives. These sulfonamides are prevalent in many biologically active compounds, highlighting the importance of understanding the reactivity of this key precursor.[1][2]

The strategic placement of the sulfonyl chloride at the 2-position of the pyridine ring makes it susceptible to nucleophilic attack, a key reaction for building molecular complexity.[3][4] The benzyloxy group at the 3-position further influences the electronic properties and steric environment of the reaction center.

Synthesis of this compound

The preparation of pyridine-3-sulfonyl chloride, a related compound, can be achieved from 3-aminopyridine via a diazonium salt intermediate followed by a sulfonyl chlorination reaction.[5] While specific details for the synthesis of the title compound with the 2-sulfonyl chloride and 3-benzyloxy group were not found in the immediate search results, analogous synthetic strategies are commonly employed. These often involve the oxidation of a corresponding thiol or sulfonic acid derivative. Given the reactivity of sulfonyl chlorides, they are often prepared and used in situ or stored under anhydrous conditions to prevent hydrolysis.[6][7]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound with nucleophiles is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfonyl chloride group and the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the 2- and 4-positions.[3][4]

The generally accepted mechanism for this reaction is a two-step addition-elimination process.[4]

Mechanism of Nucleophilic Aromatic Substitution:

Caption: Formation of sulfonamides from amines.

The reactivity of amines towards sulfonyl chlorides can be influenced by their nucleophilicity and steric hindrance. Less nucleophilic or sterically hindered anilines may require more forcing conditions or catalytic methods to achieve good yields. [8]The use of N-silylamines has also been reported as an efficient method for sulfonamide synthesis, with sulfonyl chlorides being more reactive than sulfonyl fluorides. [9] Experimental Protocol: General Procedure for Sulfonamide Synthesis [9]

-

Dissolve the sulfonyl chloride (1 mmol) in a suitable solvent such as acetonitrile (15 mL).

-

Slowly add the amine (1 mmol) to the solution.

-

If starting with a free amine, add a non-nucleophilic base like triethylamine or pyridine (1.1 mmol) to scavenge the generated HCl.

-

Stir the reaction mixture at room temperature or reflux for 1-24 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If necessary, purify the crude product by silica gel chromatography.

O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols react with this compound to yield sulfonate esters. These reactions are often catalyzed by a base, such as pyridine, which can also act as the solvent.

General Reaction with Alcohols:

Caption: Formation of sulfonate esters from alcohols.

The role of pyridine in reactions with thionyl chloride and alcohols has been studied, where it can act as a nucleophilic catalyst, leading to an SN2 mechanism with inversion of stereochemistry. [10]A similar catalytic role can be expected in the reactions of sulfonyl chlorides.

S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thiosulfonates. These reactions would also typically be performed in the presence of a base to deprotonate the thiol and neutralize the HCl byproduct.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the reactions of this compound with nucleophiles:

-

Nucleophile Strength: Stronger nucleophiles will generally react faster.

-

Steric Hindrance: Sterically bulky nucleophiles or substituents near the reaction center can slow down the reaction. Studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can surprisingly accelerate the reaction, which is attributed to a rigid, compressed ground state structure. [11]* Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often used for SNAr reactions.

-

Temperature: Higher temperatures generally increase the reaction rate, but may also lead to side reactions.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic substitution.

Applications in Drug Development

The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and antiviral agents. [1][2]The ability to readily synthesize diverse sulfonamides from this compound makes it a valuable tool for medicinal chemists in the discovery and development of new drugs. The pyridine scaffold itself is a prevalent motif in many bioactive molecules. [12]

Safety and Handling

Pyridine-3-sulfonyl chloride, a related compound, is a colorless to yellowish oily liquid that is unstable in the presence of water, hydrolyzing to pyridine-3-sulfonic acid and hydrochloric acid. [6][7]It is expected that this compound will have similar properties. Therefore, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment. It should be stored in a cool, dry place under an inert atmosphere. [7]

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide range of substituted pyridine derivatives. Its reactivity is dominated by the SNAr mechanism, allowing for the facile introduction of various nucleophiles at the 2-position. A thorough understanding of its reactivity, reaction conditions, and handling procedures is crucial for its effective utilization in research and drug development.

References

- The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog. (2025, December 30).

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. (2020, March 20).

- Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH.

- Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016, November 22).

- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - iupac.

- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos - MDPI.

- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds - Benchchem.

- Preparation of sulfonamides from N-silylamines - PMC - NIH.

- The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10).

- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH.

- Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap.

- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025, December 25).

- Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. (2024, March 29).

- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 19).

- Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.

- CAS 885277-11-2 | 3-BENZYLOXY-PYRIDINE-2-SULFONYL CHLORIDE.

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.

- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

- 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem.

- Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents - PubMed. (2016, February 1).

- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. (2024, January 2).

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).

- Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.

- CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents.

- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).

- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).

- Easy Access to 2-Aminopyridines - GalChimia. (2020, December 4).

- METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1 - Googleapis.com. (2014, February 27).

- 3-hydroxypyridine, 109-00-2 - The Good Scents Company.

- Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (2022, December 24).

- Direct preparation of 2-Aminopyridines from pyridine N-oxides - Org Prep Daily. (2007, June 22).

- Welcome To Hyma Synthesis Pvt. Ltd.

- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride: A Novel Scaffold for Innovation

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the untapped potential of 3-(Benzyloxy)pyridine-2-sulfonyl chloride. While direct literature on this specific molecule is nascent, this guide extrapolates from well-established chemical principles and analogous structures to illuminate promising research avenues. By leveraging the unique combination of a reactive sulfonyl chloride, a versatile pyridine core, and a modifiable benzyloxy group, this compound stands as a gateway to novel discoveries in therapeutics, synthetic methodology, and materials science.

Strategic Synthesis of this compound

The cornerstone of any research endeavor is a reliable synthetic route to the molecule of interest. Herein, we propose a logical and experimentally feasible pathway to this compound, commencing from the readily available precursor, 3-hydroxypyridine. This multi-step synthesis is designed for efficiency and scalability, drawing upon established and robust chemical transformations.

The proposed synthesis involves three key stages:

-

Sulfonation: The initial step introduces the sulfonic acid group at the C2 position of the pyridine ring. The synthesis of 3-hydroxypyridine-2-sulfonic acid can be achieved by the sulfonation of 3-hydroxypyridine using fuming sulfuric acid[1].

-

Etherification: The benzyloxy group is installed via a Williamson ether synthesis, a classic and high-yielding reaction. This involves the deprotonation of the hydroxyl group of 3-hydroxypyridine-2-sulfonic acid followed by reaction with benzyl bromide[2][3][4][5].

-

Chlorination: The final step converts the sulfonic acid to the highly reactive sulfonyl chloride. This transformation can be accomplished using a variety of chlorinating agents, such as phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine gas[6].

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Hydroxypyridine-2-sulfonic Acid

-

To a stirred solution of fuming sulfuric acid (20% SO3) at 0 °C, slowly add 3-hydroxypyridine in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of barium hydroxide.

-

Filter the resulting precipitate of barium sulfate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate any remaining barium ions.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield 3-hydroxypyridine-2-sulfonic acid as a solid[1].

Step 2: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonic Acid

-

Dissolve 3-hydroxypyridine-2-sulfonic acid in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate, to the solution and stir for 30 minutes at room temperature[2].

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(benzyloxy)pyridine-2-sulfonic acid.

Step 3: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a gas outlet, suspend 3-(benzyloxy)pyridine-2-sulfonic acid in an inert solvent such as chlorobenzene[6].

-

Add phosphorus pentachloride portion-wise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by the cessation of HCl gas evolution).

-

Cool the reaction mixture and carefully quench any excess PCl5 with ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Potential Research Area 1: Medicinal Chemistry - A Novel Scaffold for Kinase Inhibitors

Rationale: The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents[7]. Pyridine derivatives are also prevalent in drug discovery, often acting as hinge-binding motifs in kinase inhibitors[8]. The combination of a pyridine core with a sulfonamide linker in this compound presents a compelling scaffold for the development of novel kinase inhibitors. The benzyloxy moiety can be strategically employed to probe hydrophobic pockets within the ATP-binding site of kinases, potentially leading to enhanced potency and selectivity.

Proposed Research Trajectory: A focused library of novel sulfonamides can be synthesized by reacting this compound with a diverse panel of primary and secondary amines. This library should include fragments that are known to interact with specific kinase families. The resulting compounds can then be screened against a panel of cancer-relevant kinases to identify initial hits for further optimization.

Caption: General scheme for the synthesis of a sulfonamide library.

Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or THF, under an inert atmosphere.

-

Add a base, such as pyridine or triethylamine (1.2 eq).

-

To this stirred solution, add the desired amine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

| Compound ID | Amine (R1R2NH) | Yield (%) | IC50 (Kinase X) (µM) | IC50 (Kinase Y) (µM) |

| BZPS-001 | Aniline | Predicted >80% | To be determined | To be determined |

| BZPS-002 | Morpholine | Predicted >85% | To be determined | To be determined |

| BZPS-003 | 4-Fluoroaniline | Predicted >80% | To be determined | To be determined |

| BZPS-004 | Piperidine | Predicted >85% | To be determined | To be determined |

Potential Research Area 2: Organic Synthesis - A Versatile Precursor to Fused Heterocycles

Rationale: The strategic placement of the sulfonyl chloride and benzyloxy groups on the pyridine ring makes this compound a highly versatile building block for the synthesis of complex, fused heterocyclic systems. The sulfonyl chloride can function as an excellent leaving group in intramolecular nucleophilic aromatic substitution reactions. Furthermore, the benzyloxy group can be readily cleaved to reveal a hydroxyl group, providing an additional site for functionalization or cyclization.

Proposed Research Trajectory: Investigations into intramolecular cyclization reactions could lead to the formation of novel pyridothiazine dioxides and related scaffolds. This can be achieved by first reacting the sulfonyl chloride with an amine bearing a nucleophilic group on a side chain. Subsequent debenzylation and cyclization would afford the fused heterocyclic system.

Caption: Proposed pathway to novel fused heterocyclic systems.

Detailed Experimental Protocol: Synthesis of a Fused Pyridothiazine Dioxide Precursor

-

Synthesize the N-(2-hydroxyethyl)sulfonamide by reacting this compound with ethanolamine following the general sulfonamide synthesis protocol.

-

Dissolve the resulting sulfonamide in a suitable solvent such as methanol or ethanol.

-

Add a palladium catalyst, such as 10% Pd/C, under an inert atmosphere.

-

Hydrogenate the mixture at a suitable pressure (e.g., 1-5 atm) until the debenzylation is complete (monitored by TLC or LC-MS).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the 3-hydroxypyridine sulfonamide.

-

This intermediate can then be subjected to various cyclization conditions (e.g., Mitsunobu reaction) to afford the desired fused heterocyclic product.

Potential Research Area 3: Materials Science & Catalysis - Crafting Novel Ligands

Rationale: Pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of numerous catalysts for a wide range of organic transformations[9][10][11]. The this compound scaffold offers a unique platform for designing novel ligands. The pyridine nitrogen serves as a primary coordination site, while the sulfonamide linkage can be used to introduce additional donor atoms, creating bidentate or tridentate ligands. The sterically demanding benzyloxy group can influence the coordination geometry and the catalytic pocket of the resulting metal complexes, potentially leading to enhanced selectivity in catalytic reactions.

Proposed Research Trajectory: Synthesize a series of novel ligands by reacting this compound with amines containing other coordinating moieties (e.g., 2-aminopyridine, 2-amino-thiazole). These ligands can then be complexed with various transition metals (e.g., Pd, Cu, Ru, Fe). The catalytic activity of these novel complexes can be evaluated in well-established reactions such as Suzuki-Miyaura cross-coupling or C-H activation reactions.

Caption: Synthesis of novel ligands and their corresponding metal complexes.

Detailed Experimental Protocol: Synthesis of a Bidentate Ligand and its Palladium Complex

-

Synthesize the N-(pyridin-2-yl)-3-(benzyloxy)pyridine-2-sulfonamide ligand by reacting this compound with 2-aminopyridine using the general sulfonamide synthesis protocol.

-

Dissolve the purified ligand (2.2 eq) in a suitable solvent such as acetonitrile or acetone.

-

Add a palladium salt, for example, palladium(II) acetate (1.0 eq), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

The formation of the complex may be indicated by a color change or precipitation.

-

Isolate the palladium complex by filtration or by removing the solvent under reduced pressure.

-

Wash the complex with a suitable solvent to remove any unreacted starting materials and dry under vacuum.

-

Characterize the complex using techniques such as NMR, IR, and X-ray crystallography.

| Ligand ID | Coordinating Amine | Metal Center | Catalytic Reaction | Yield/Turnover Number |

| BZPL-01 | 2-Aminopyridine | Pd(II) | Suzuki-Miyaura Coupling | To be determined |

| BZPL-02 | 2-(Aminomethyl)pyridine | Cu(I) | Click Chemistry | To be determined |

| BZPL-03 | Histamine | Ru(II) | Transfer Hydrogenation | To be determined |

Physicochemical Properties and Safety

Based on its structure, this compound is expected to be a solid at room temperature, with good solubility in a range of common organic solvents. As a sulfonyl chloride, it will be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid[6].

Safety Precautions:

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes.

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound represents a novel and highly promising chemical entity with significant potential across multiple scientific disciplines. Its strategic design allows for facile diversification into libraries of bioactive sulfonamides, access to complex fused heterocyclic systems, and the creation of innovative ligands for catalysis. This guide has outlined several tangible and high-impact research directions, complete with actionable experimental protocols. It is our assertion that the exploration of this versatile building block will undoubtedly lead to significant advancements in drug discovery, synthetic chemistry, and materials science.

References

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P

-

Imidazole - Wikipedia. (URL: [Link])

- A Process For The Preparation Of Chlorinated Pyridine Sulphonic Acid Chlorides. (URL: )

-

3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem. (URL: [Link])

-

Williamson etherification using a hydroxypyridine - ChemSpider Synthetic Pages. (URL: [Link])

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

- US3218330A - Preparation of 3-hydroxypyridine - Google P

-

C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])

- CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google P

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])

-

The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog. (URL: [Link])

-

2-Mercaptopyridine - Wikipedia. (URL: [Link])

-

2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem. (URL: [Link])

-

Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts - TCU Digital Repository. (URL: [Link])

-

Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (URL: [Link])

- CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google P

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. (URL: [Link])

-

Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem. (URL: [Link])

-

2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL: [Link])

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])

-

Williamson ether synthesis - YouTube. (URL: [Link])

-

MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi. (URL: [Link])

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (URL: [Link])

-

2-(Benzyloxy)pyridine | C12H11NO | CID 295859 - PubChem. (URL: [Link])

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])

-

Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. (URL: [Link])

-

Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (URL: [Link])

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. (URL: [Link])

-

2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])

-

2,3-Bis(benzyloxy)pyridine | C19H17NO2 | CID 18950229 - PubChem. (URL: [Link])

- DE818644C - Process for the preparation of 3-mercaptopyridine and its salts - Google P

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC - NIH. (URL: [Link])

-

2-Amino-3-benzyloxypyridine - CAS Common Chemistry. (URL: [Link])

- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google P

Sources

- 1. Buy 3-hydroxypyridine-2-sulfonic Acid | 88511-41-5 [smolecule.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Process For The Preparation Of Chlorinated Pyridine Sulphonic Acid [quickcompany.in]

- 7. thieme-connect.com [thieme-connect.com]

- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. air.unimi.it [air.unimi.it]

- 11. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 3-(Benzyloxy)pyridine-2-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of 3-(benzyloxy)pyridine-2-sulfonamide and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyridine sulfonamide scaffold in a wide range of biologically active molecules. This guide offers a detailed, step-by-step synthetic protocol, explains the rationale behind key experimental choices, and provides guidance on characterization and potential challenges.

Introduction: The Significance of Pyridine Sulfonamides

The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and agrochemicals, prized for its ability to engage in various biological interactions. When coupled with a sulfonamide moiety, the resulting pyridine sulfonamides exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and herbicidal properties.[1] The 3-(benzyloxy)pyridine-2-sulfonamide core, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the benzyl group acts as a protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the pyridine ring.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 3-(benzyloxy)pyridine-2-sulfonamide is a multi-step process that begins with the readily available starting material, 3-hydroxypyridine. The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for the preparation of 3-(benzyloxy)pyridine-2-sulfonamide derivatives.

This strategic sequence involves:

-

Protection of the hydroxyl group: The hydroxyl group of 3-hydroxypyridine is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

-

Regioselective sulfonation: A sulfonic acid group is introduced at the 2-position of the pyridine ring.

-

Conversion to sulfonyl chloride: The sulfonic acid is converted to the more reactive sulfonyl chloride.

-

Amidation: The sulfonyl chloride is reacted with an appropriate amine to yield the desired sulfonamide derivative.

Experimental Protocols

Part 1: Synthesis of 3-(Benzyloxy)pyridine

Rationale: The hydroxyl group of 3-hydroxypyridine is nucleophilic and can interfere with the subsequent sulfonation and chlorination reactions. Therefore, it is protected as a benzyl ether, which is stable under the conditions of the following steps and can be removed later if necessary.

Materials:

-

3-Hydroxypyridine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of 3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)pyridine.

| Compound | Molecular Formula | Molecular Weight | Typical Yield |

| 3-(Benzyloxy)pyridine | C₁₂H₁₁NO | 185.22 g/mol | 85-95% |

Part 2: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonic acid

Rationale: The sulfonation of 3-(benzyloxy)pyridine is a key step that introduces the sulfonic acid functionality at the 2-position. The benzyloxy group is an ortho-, para-directing group, and while sulfonation could potentially occur at the 2-, 4-, or 6-positions, the 2-position is often favored due to electronic and steric factors. The established method for the sulfonation of 3-hydroxypyridine to yield the 2-sulfonic acid provides a strong precedent for this regioselectivity.[2]

Materials:

-

3-(Benzyloxy)pyridine

-

Fuming sulfuric acid (20% SO₃)

Protocol:

-

Caution: Fuming sulfuric acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add 3-(benzyloxy)pyridine (1.0 eq) to fuming sulfuric acid (4.0 eq) at 0°C with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.

-

Stir the reaction mixture at this temperature for 24-48 hours, monitoring by taking aliquots, quenching with water, and analyzing by HPLC or NMR.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The sulfonic acid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(benzyloxy)pyridine-2-sulfonic acid.

Part 3: Synthesis of this compound

Rationale: The sulfonic acid is converted to the more reactive sulfonyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride or phosphorus pentachloride are commonly used for this transformation.

Materials:

-

3-(Benzyloxy)pyridine-2-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of DMF

-

Toluene (anhydrous)

Protocol:

-

Suspend 3-(benzyloxy)pyridine-2-sulfonic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (around 80-90°C) and stir for 4-6 hours, or until the reaction is complete (cessation of gas evolution).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting crude this compound can be used in the next step without further purification. A commercially available source for this intermediate has been identified with CAS number 885277-11-2.[3]

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 885277-11-2 | C₁₂H₁₀ClNO₃S | 283.73 g/mol |

Part 4: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonamide Derivatives

Rationale: The final step involves the reaction of the sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., ammonia, alkylamines, anilines)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0°C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.

-

Slowly add the amine solution to the sulfonyl chloride solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3-(benzyloxy)pyridine-2-sulfonamide derivative.

Figure 2: Simplified mechanism of the amidation step.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final products.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide group.

-

Melting Point: To assess the purity of the solid compounds.

Troubleshooting and Safety Considerations

-

Low Yields in Sulfonation: Ensure the use of high-quality fuming sulfuric acid and adequate reaction time and temperature. The reaction is sensitive to moisture.

-

Incomplete Chlorination: Use a sufficient excess of the chlorinating agent and ensure anhydrous conditions.

-

Side Reactions in Amidation: The addition of the amine at low temperatures is important to control the exothermicity of the reaction and minimize side product formation.

-

Safety: All reactions should be performed in a well-ventilated fume hood. Fuming sulfuric acid, thionyl chloride, and benzyl chloride are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of 3-(benzyloxy)pyridine-2-sulfonamide derivatives. By understanding the rationale behind each step and adhering to the experimental procedures, researchers can successfully prepare these valuable compounds for further investigation in drug discovery and development programs.

References

- CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google P

- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents.

- US3218330A - Preparation of 3-hydroxypyridine - Google Patents.

- CAS 885277-11-2 | 3-BENZYLOXY-PYRIDINE-2-SULFONYL CHLORIDE. (URL not available)

-

Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC. Available from: [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - Nature. Available from: [Link]

- CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents.

- EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google P

- 1710750-55-2|2-(Benzyloxy)pyridine-3-sulfonyl chloride|BLD Pharm. (URL not available)

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available from: [Link]

-

Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. Available from: [Link]

- 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL not available)

- (5-(Benzyloxy)pyridin-3-yl)boronic acid - ChemScene. (URL not available)

- An In-depth Technical Guide to 5-(Benzyloxy)

- A Process For The Preparation Of Chlorinated Pyridine Sulphonic Acid Chlorides. (URL not available)

-

3-(4-(Benzyloxy)-3-methoxyphenyl)-[3][4][5]triazolo[4,3-a]pyridine - MDPI. Available from: [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. Available from: [Link]

Sources

- 1. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 2. Buy 3-hydroxypyridine-2-sulfonic Acid | 88511-41-5 [smolecule.com]

- 3. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging 3-(Benzyloxy)pyridine-2-sulfonyl Chloride for Advanced Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Pyridylsulfonamide Moiety

In the landscape of modern drug discovery, protein kinases remain a pivotal class of targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the medicinal chemist's toolkit, the sulfonamide functional group is a privileged scaffold.[1] Its unique properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its geometry which can mimic an amide bond, make it an invaluable component in inhibitor design.[2][3]

The pyridine ring system is another critical feature found in a multitude of FDA-approved drugs, prized for its ability to enhance solubility and engage in specific, high-affinity interactions with biological targets.[1][4][5] The fusion of these two motifs—the pyridine ring and the sulfonamide linker—gives rise to pyridylsulfonamides, a class of compounds with significant potential in kinase inhibitor development.[6] This guide focuses on the application of a specialized reagent, 3-(Benzyloxy)pyridine-2-sulfonyl chloride , for the precise and efficient incorporation of this valuable pharmacophore into novel kinase inhibitor candidates. The strategic placement of the benzyloxy group offers a dual advantage: it modulates the electronic properties of the pyridine ring and serves as a versatile protecting group, which can be removed in a later synthetic step to reveal a 3-hydroxy-pyridine moiety for further functionalization or to act as a key interaction point within the kinase active site.

Reagent Profile and Chemical Rationale

This compound is a highly reactive electrophile designed for the synthesis of N-substituted pyridine-2-sulfonamides.

| Property | Value | Reference |

| CAS Number | 885277-11-2 | [7] |

| Molecular Formula | C₁₂H₁₀ClNO₃S | [7] |

| Molecular Weight | 283.73 g/mol | [7] |

| Appearance | Off-white to yellow solid | Sourced from typical supplier data |

The core utility of this reagent lies in the classic reaction between a sulfonyl chloride and a primary or secondary amine.[8] This reaction is a robust and well-established method for forming the stable S-N bond characteristic of sulfonamides.[9] The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine, leading to the displacement of the chloride ion. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrogen chloride (HCl) generated in situ.[8][10]

Reaction Mechanism: Sulfonamide Bond Formation

The mechanism is a nucleophilic acyl substitution-type reaction occurring at the sulfur center. The amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride, the most stable leaving group, to yield the sulfonamide product and a protonated base.

Caption: Mechanism of N-substituted sulfonamide synthesis.

Protocols for Kinase Inhibitor Synthesis

The following protocols provide a framework for the synthesis and subsequent deprotection of pyridylsulfonamide-containing compounds.

Protocol 1: Synthesis of N-Aryl-3-(benzyloxy)pyridine-2-sulfonamide

This protocol details a standard procedure for coupling the sulfonyl chloride reagent with an amine-containing core structure, a common step in building kinase inhibitors.

Materials and Reagents

| Reagent | Purpose | Typical Equivalents |

| Amine Substrate (R-NH₂) | Nucleophile / Inhibitor Core | 1.0 |

| This compound | Electrophile | 1.1 - 1.2 |

| Anhydrous Dichloromethane (DCM) | Solvent | - |

| Pyridine or Triethylamine (TEA) | Base | 1.5 - 2.0 |

| 1 M Hydrochloric Acid (HCl) | Aqueous Wash | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | - |

| Brine | Aqueous Wash | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq.) in anhydrous DCM.

-

Basification: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.[10]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[10] A cloudy precipitate of the base hydrochloride salt may form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup:

-

Upon completion, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-(benzyloxy)pyridine-2-sulfonamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Debenzylation to 3-Hydroxypyridine-2-sulfonamide

The benzyl ether can be readily cleaved to unmask the 3-hydroxy group, which may be critical for kinase hinge-binding or as a handle for further diversification. Catalytic hydrogenation is the most common and efficient method.

Materials and Reagents

| Reagent | Purpose |

| N-Aryl-3-(benzyloxy)pyridine-2-sulfonamide | Substrate |

| Palladium on Carbon (10% Pd/C) | Catalyst |

| Methanol or Ethanol | Solvent |

| Hydrogen (H₂) gas | Reducing Agent |

Step-by-Step Methodology

-

Preparation: Dissolve the benzyloxy-protected sulfonamide in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas (H₂). The reaction is typically run under a balloon of H₂ or on a Parr hydrogenator at pressures ranging from atmospheric to 50 psi.

-

Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup:

-

Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Wash the filter cake thoroughly with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield the deprotected 3-hydroxypyridine-2-sulfonamide, which can be further purified if necessary.

-

Experimental Workflow Visualization

The overall synthetic strategy can be visualized as a two-stage process: sulfonamide formation followed by an optional deprotection step.

Caption: Workflow for synthesis of pyridylsulfonamide kinase inhibitors.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh or newly purchased reagent; store under inert gas.2. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).3. Increase equivalents of base to 2.0-2.5 eq. |

| Multiple Products / Side Reactions | 1. Reaction with other nucleophilic groups on the substrate.2. Dimerization of the sulfonyl chloride. | 1. Protect other sensitive functional groups (e.g., alcohols, other amines) prior to the reaction.2. Ensure slow, dropwise addition of the sulfonyl chloride at low temperature (0 °C). |

| Incomplete Deprotection | 1. Catalyst poisoning.2. Insufficient H₂ pressure or reaction time. | 1. Purify the substrate carefully before hydrogenation. If sulfur-containing groups are present, consider alternative deprotection methods.2. Increase H₂ pressure (if equipment allows) or reaction time; add fresh catalyst. |

| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Product is highly polar. | 1. Adjust the polarity of the chromatography eluent system; consider a different stationary phase (e.g., alumina).2. For highly polar compounds, consider reverse-phase chromatography (C18). |

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]9]

-

Das, S., & Samanta, S. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(1), 1-18.[8]

-

Pigge, F. C., & Connet, M. S. (2018). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 83(15), 8077–8084.[4]

-

Fun, H. K., et al. (2011). 3-(Benzyloxy)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1155.[11]

-

Krasavin, M., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters, 59(42), 3764-3767.[12]

-

García-Rodeja, Y., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(49), 17824-17829.[13][14]

-

Furet, P., et al. (2019). Pyridine-3-sulfonamide compounds as PI3-kinase inhibitors. (WO/2019/020657). World Intellectual Property Organization.[6]

-

Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22164–22171.[2]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 139, 106752.[15]

-

Takeda Pharmaceutical Company Limited. (2017). Method for producing pyridine-3-sulfonyl chloride. (EP 2963019 B1). European Patent Office.[16][17]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]3]

-

Wang, S., et al. (2016). Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. Journal of Hematology & Oncology, 9, 34.[18]

-

Angeli, A., et al. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 25(18), 4287.[19]

-

ResearchGate. (n.d.). Represented FDA-approved drugs containing a pyridine nucleus. Retrieved from ResearchGate.[5]

-

Liu, Y., et al. (2021). CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. Frontiers in Oncology, 11, 689102.[20][21]

-

Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.[22]

-

Shinde, S. S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1264, 133227.[23]

-

Hummert, S., et al. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 28(18), 6509.[24]

-

Atanasov, A. G., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30.[1]

-

Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2295-2305.[25]

-

Liu, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3501–3517.[26]

-

Gross, J. L., et al. (2005). Synthesis of sulfonyl chloride substrate precursors. World Patent, 044812 A1.[27]

-

Clarke, H. T., et al. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85.[28]

Sources